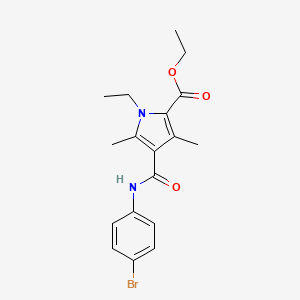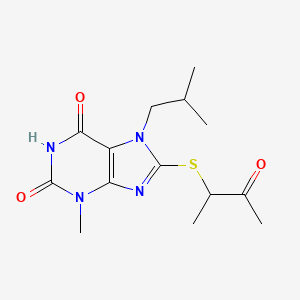
N-(2,6-Dimethyloxan-4-yl)-1,2,5-dithiazepane-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-Dimethyloxan-4-yl)-1,2,5-dithiazepane-5-carboxamide, also known as DMXD, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. DMXD is a cyclic compound that belongs to the family of dithiazepines and has been studied extensively for its pharmacological properties.
Mécanisme D'action
The exact mechanism of action of N-(2,6-Dimethyloxan-4-yl)-1,2,5-dithiazepane-5-carboxamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to have antioxidant properties, which may contribute to its neuroprotective and cardioprotective effects. This compound has also been shown to modulate the activity of various ion channels, including calcium and potassium channels, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to improve cognitive function and reduce neuronal damage in the brain. This compound has also been shown to reduce cardiac injury and improve cardiac function in animal models of ischemia-reperfusion injury. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to a reduction in tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,6-Dimethyloxan-4-yl)-1,2,5-dithiazepane-5-carboxamide in lab experiments is its relatively simple synthesis method. This compound is also stable and has a long shelf life, making it easy to store and transport. However, one limitation of using this compound in lab experiments is its low solubility in water, which may make it difficult to use in certain assays.
Orientations Futures
There are several future directions for research on N-(2,6-Dimethyloxan-4-yl)-1,2,5-dithiazepane-5-carboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Additionally, research on the pharmacokinetics and pharmacodynamics of this compound may help to optimize its use in clinical settings. Finally, studies on the toxicity and safety of this compound are needed to determine its suitability for human use.
Méthodes De Synthèse
N-(2,6-Dimethyloxan-4-yl)-1,2,5-dithiazepane-5-carboxamide can be synthesized through a multi-step process that involves the reaction of 2-aminothiazole with 2,6-dimethyloxan-4-ol in the presence of a strong base. The resulting intermediate is then reacted with phosgene to form the final product, this compound.
Applications De Recherche Scientifique
N-(2,6-Dimethyloxan-4-yl)-1,2,5-dithiazepane-5-carboxamide has been studied for its potential therapeutic applications in various fields of medicine, including neurology, cardiology, and oncology. In neurology, this compound has been shown to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiology, this compound has been studied for its ability to reduce cardiac ischemia-reperfusion injury. In oncology, this compound has been shown to have anti-cancer properties and may be useful in the treatment of various types of cancer.
Propriétés
IUPAC Name |
N-(2,6-dimethyloxan-4-yl)-1,2,5-dithiazepane-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2S2/c1-9-7-11(8-10(2)16-9)13-12(15)14-3-5-17-18-6-4-14/h9-11H,3-8H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVQSENREIHWHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(O1)C)NC(=O)N2CCSSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-3-(trifluoromethyl)-1h-thieno[2,3-c]pyrazole-5-carbaldehyde](/img/structure/B2571647.png)

![N-[4-(difluoromethoxy)phenyl]-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2571651.png)

![(E)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-2-(ethylsulfonyl)benzamide](/img/structure/B2571653.png)

![3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2571657.png)

![(1R)-1-[1-(Azetidin-3-yl)triazol-4-yl]ethanol;hydrochloride](/img/structure/B2571662.png)

![5-methyl-N-(tetrahydro-2H-pyran-4-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide](/img/structure/B2571664.png)
![1-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-imidazole-4-sulfonamide](/img/structure/B2571666.png)
![2,6-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2571667.png)
